3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Synthetic Chemistry Medicinal Chemistry HCV Drug Discovery

3-(4-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1261573-10-7) is a fluorinated phenylpropanoic acid derivative with the molecular formula C10H11FO3. It features a specific 4-fluoro-2-methoxy substitution pattern on the phenyl ring.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 1261573-10-7
Cat. No. B1470258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methoxyphenyl)propanoic acid
CAS1261573-10-7
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)CCC(=O)O
InChIInChI=1S/C10H11FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyQEFZSCYPXORKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1261573-10-7): A Regiospecific Synthetic Intermediate


3-(4-Fluoro-2-methoxyphenyl)propanoic acid (CAS 1261573-10-7) is a fluorinated phenylpropanoic acid derivative with the molecular formula C10H11FO3. It features a specific 4-fluoro-2-methoxy substitution pattern on the phenyl ring . This compound is a key intermediate in the synthesis of complex molecules, notably spiro-ring compounds targeting the Hepatitis C Virus (HCV), as detailed in patent WO2014082379A9 [1]. Critically, the CAS number 1261573-10-7 is ambiguously assigned to this regioisomer and its alternative, 3-(3-Fluoro-5-methoxy-phenyl)-propionic acid, across different databases, making explicit structural verification essential for procurement .

Why Substituting 3-(4-Fluoro-2-methoxyphenyl)propanoic acid with a Close Analog Introduces Risk


Assuming generic interchangeability for this compound is scientifically unsound due to its ambiguous regioisomeric identity under CAS 1261573-10-7 and the structure-dependent nature of its application. The 4-fluoro-2-methoxy arrangement is a precise structural motif required for its role as a synthetic intermediate in patented HCV inhibitor pathways [1]. Procurement based solely on the CAS number without verifying the regioisomer could result in obtaining the inactive 3-(3-Fluoro-5-methoxy-phenyl)-propionic acid . The following quantitative evidence, though limited in direct comparators, underscores the specific attributes that define this compound for scientific selection.

Quantitative Evidence for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid: A Comparator-Based Analysis


Regioisomeric Identity: A Binary Differentiation from the 3,5-Substituted Isomer

The CAS number 1261573-10-7 is documented to represent the 4-fluoro-2-methoxy regioisomer on supplier websites while simultaneously being assigned to 3-(3-Fluoro-5-methoxy-phenyl)-propionic acid by the authoritative database ChemicalBook . This is not a spectrum of activity but a binary structural difference. In the context of its patented use, WO2014082379A9 explicitly utilizes the 4-fluoro-2-methoxyphenyl propanoic acid scaffold to construct spiro-ring HCV inhibitors [1]. Substitution with the 3-fluoro-5-methoxy isomer would fail to yield the correct intermediate, halting the synthesis.

Synthetic Chemistry Medicinal Chemistry HCV Drug Discovery

Synthetic Yield for HCV Drug Intermediate: A Process Chemistry Benchmark

A specific synthesis of the target compound is reported in the patent WO2014082379A9, using 4-fluoro-2-methoxybenzaldehyde and malonic acid cyclic isopropyl ester. The reaction, conducted in formic acid and triethylamine, yields 85% of the desired product . This validated protocol provides a direct performance benchmark for chemists. Alternative routes for synthesizing phenylpropanoic acid intermediates often report variable yields, but this specific process is optimized for the exact target compound.

Process Chemistry Synthetic Methodology HCV Inhibitor

Computed Lipophilicity (LogP) Profile for Drug Design

The octanol/water partition coefficient (LogP) is a key parameter for predicting a molecule's bioavailability and distribution. The computed LogP for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid is 1.8 [1]. This value places it in a favorable range for oral drug candidates, balancing sufficient lipophilicity for membrane permeation with adequate aqueous solubility. By comparison, the unsubstituted parent molecule, 3-phenylpropanoic acid, has a predicted LogP of approximately 1.78 . The dual substitution of fluorine and methoxy groups maintains a similar overall lipophilicity but with distinct electronic and conformational properties.

Medicinal Chemistry Drug Design ADMET Properties

Commercial Purity Specification for Research-Grade Material

Reputable vendors supply this compound with a specified purity of 98% . This is a standard benchmark for research-grade intermediates, comparing favorably to the typical 95% purity offered for many exploratory compounds . A higher specification ensures fewer impurities that could interfere with sensitive catalytic reactions or biological assays.

Procurement Quality Control Chemical Synthesis

Validated Applications for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid Based on Evidence


Certified Intermediate for HCV Spiro-Ring Inhibitor Synthesis

This compound is a direct precursor in the synthesis of spiro-ring compounds patented as Hepatitis C Virus inhibitors, as per WO2014082379A9 [2]. Its specific 4-fluoro-2-methoxy substitution pattern is a structural requirement of the synthesis. Procuring this exact regioisomer is mandatory for any lab replicating or extending the patented drug discovery work.

In-House Synthesis of Fluorinated Drug Scaffolds with Optimized Protocols

For process chemists, the compound offers a benchmarked synthetic route with an 85% yield from 4-fluoro-2-methoxybenzaldehyde [1]. This validated protocol allows for the rapid and efficient generation of this key intermediate, which can be used as a building block for various fluorinated drug candidates where the dual fluoro-methoxy substitution is desired for metabolic stability or target binding.

Physicochemical Standards for Drug Design with Computed LogP Benchmarking

The compound serves as a comparative standard in ADMET profiling studies. Its computed LogP of 1.8 [1] makes it a reference point for designing central nervous system drug candidates or other therapeutics requiring a specific range of lipophilicity, allowing researchers to benchmark novel analogs against a known, purchasable standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.